[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine
Description
[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2,3-dihydro-1,4-benzodioxin moiety and a methanamine group at the 3-position. The benzodioxin ring contributes to its aromatic and electron-rich character, while the oxadiazole ring imparts metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-5-10-13-11(17-14-10)9-6-15-7-3-1-2-4-8(7)16-9/h1-4,9H,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXWCTDCMOAUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NC(=NO3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Oxadiazole Ring Formation: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products depend on the specific reactions and conditions but can include various substituted benzodioxins, reduced oxadiazoles, and oxidized amines.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine have been evaluated for their efficacy against various bacterial strains. Studies have shown that these compounds can disrupt bacterial cell walls or inhibit essential enzymatic processes, thus serving as potential candidates for antibiotic development .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound may induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation. This positions it as a promising lead in cancer drug discovery .
Material Science Applications
1. Polymer Chemistry
In material science, [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine is being explored as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation and enhance overall durability .
2. Sensor Development
The unique electronic properties of the compound make it suitable for applications in sensor technology. Its ability to undergo redox reactions can be harnessed in the development of electrochemical sensors for detecting environmental pollutants or biological markers .
Analytical Chemistry Applications
1. Chromatographic Techniques
The compound has been utilized as a standard reference material in chromatographic analyses due to its distinct chemical profile. Its stability and solubility characteristics allow for effective separation and quantification in complex mixtures using high-performance liquid chromatography (HPLC) techniques .
2. Spectroscopic Studies
Spectroscopic methods such as NMR and IR spectroscopy are employed to study the structural characteristics of [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine. These techniques provide insights into molecular interactions and conformational dynamics that are critical for understanding its reactivity and potential applications .
Case Studies
Mechanism of Action
The mechanism of action of [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally similar derivatives to highlight key differences in substituents, heterocyclic cores, and physicochemical properties.
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Heterocyclic Core Variations: The target compound and [5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine share the 1,2,4-oxadiazole core. The triazole-thione derivative (C₁₀H₉N₃O₂S) from replaces oxadiazole with a triazole ring, introducing sulfur for enhanced π-π interactions .
Substituent Effects :
- The benzodioxin substituent in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the 3-methylphenyl group in , which may improve blood-brain barrier penetration.
- The hydrochloride salt in enhances aqueous solubility (e.g., >50 mg/mL in water), whereas the free base (target compound) likely requires formulation optimization.
Synthetic Routes :
- The target compound’s synthesis may parallel methods for 5-(chloromethyl)-1,2,4-oxadiazole intermediates (), where substitution with benzodioxin derivatives occurs via nucleophilic displacement.
- Thiadiazole analogs (e.g., 4-phenyl-5-aryloxy-1,2,3-thiadiazoles in ) involve sodium hydride-mediated coupling, suggesting similar strategies for benzodioxin introduction .
Pharmacological and Biochemical Insights
- Triazole Disulfide Derivatives : Di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide (TD-1, ) modulates hemoglobin-oxygen affinity, hinting at redox-active applications .
- Methanamine Functionality : The primary amine in the target compound may serve as a handle for prodrug derivatization or covalent targeting, as seen in kinase inhibitors.
Stability and Reactivity Considerations
- The oxadiazole ring is prone to hydrolysis under acidic or basic conditions, but the benzodioxin group may sterically protect it.
- The hydrochloride salt in improves crystallinity and shelf-life compared to free bases.
Biological Activity
The compound [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine is a novel chemical entity that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on recent studies.
Synthesis
The synthesis of [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives. The process includes the formation of the oxadiazole ring through cyclization reactions which are often facilitated by various coupling agents and conditions that promote nucleophilic attack on the carbonyl groups present in the intermediates.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to 2,3-dihydrobenzodioxin derivatives. For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]-dioxin were screened against α-glucosidase and acetylcholinesterase enzymes. The results indicated promising inhibitory activities which suggest potential applications in treating type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has been documented in various studies. Compounds featuring the oxadiazole moiety have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, thiazole derivatives bearing similar structural features showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . This positions [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine as a candidate for further exploration in antimicrobial therapies.
Anticancer Properties
The anticancer potential of related compounds has also been investigated. For instance, thiazole derivatives exhibited varying degrees of cytotoxicity against cancer cell lines such as Caco-2 and A549. Modifications to these structures significantly influenced their activity profiles . Although specific data on [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine is limited, the structural similarity suggests that it may exhibit comparable anticancer properties.
Case Studies
Case Study 1: Enzyme Inhibition
In a study evaluating sulfonamide derivatives containing benzodioxane moieties, it was found that certain compounds significantly inhibited α-glucosidase activity by up to 70% at concentrations as low as 100 µM. This highlights the potential of benzodioxane-based structures in developing therapeutics for metabolic disorders .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of newly synthesized thiazole derivatives against resistant strains. The results showed that several compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains of S. aureus and E. faecium . This reinforces the need for further studies on related oxadiazole compounds.
Research Findings Summary
| Activity Type | Target | Findings |
|---|---|---|
| Enzyme Inhibition | α-glucosidase | Up to 70% inhibition at 100 µM |
| Antimicrobial | S. aureus & E. faecium | MICs < 10 µg/mL for several derivatives |
| Anticancer | Caco-2 & A549 cell lines | Varying cytotoxicity; structure-dependent activity |
Q & A
Basic: What are the recommended synthetic pathways for [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine?
Methodological Answer:
The synthesis typically involves cyclization of precursor amidoximes with benzodioxin-containing carboxylic acids. A general protocol includes:
- Step 1: React 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with hydroxylamine to form the amidoxime intermediate.
- Step 2: Cyclize the amidoxime with a nitrile source (e.g., cyanogen bromide) under reflux in ethanol or DMF to form the 1,2,4-oxadiazole ring.
- Step 3: Introduce the methanamine group via reductive amination or nucleophilic substitution.
Optimization Tip: Use cesium carbonate as a base in DMF to enhance reaction efficiency, as demonstrated in analogous oxadiazole syntheses .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Employ a combination of analytical techniques:
- NMR Spectroscopy: Confirm the benzodioxin and oxadiazole moieties via H and C NMR. Key signals include aromatic protons (δ 6.8–7.2 ppm) and oxadiazole C=N (δ 160–165 ppm).
- Mass Spectrometry (HRMS): Validate the molecular ion peak (e.g., [M+H] for CHNO).
- HPLC: Use a C18 column with a water/acetonitrile gradient to assess purity (>95% recommended for biological assays).
Reference: Structural validation methods align with protocols for related oxadiazole derivatives .
Basic: What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent oxidation or photodegradation.
- Solubility Considerations: Dissolve in DMSO for long-term storage (≤10 mM), but avoid repeated freeze-thaw cycles.
- Stability Monitoring: Perform periodic HPLC checks to detect decomposition products (e.g., oxadiazole ring-opening).
Safety Note: Follow GHS-compliant handling protocols for amines, including proper ventilation and PPE .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Core Modifications: Systematically vary substituents on the benzodioxin (e.g., electron-withdrawing groups at C5/C6) and the oxadiazole (e.g., methyl vs. trifluoromethyl groups) to assess impact on target binding.
- Assay Selection: Use enzyme inhibition assays (e.g., kinase or protease targets) paired with molecular docking to correlate structural changes with activity.
- Data Analysis: Apply multivariate regression models to identify critical steric/electronic parameters.
Case Study: Analogous SAR work on 1,2,4-oxadiazoles demonstrated enhanced antifungal activity with fluorinated substituents .
Advanced: What analytical methods resolve contradictions in reported biological activity data?
Methodological Answer:
- Source Validation: Cross-check compound purity (via LC-MS) and stereochemistry (via chiral HPLC or X-ray crystallography) to rule out batch variability.
- Assay Reproducibility: Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Meta-Analysis: Compare data across literature (e.g., PubChem bioactivity databases) to identify trends or outliers.
Example: Discrepancies in oxadiazole-based kinase inhibitors were traced to divergent assay conditions (e.g., ATP concentration) .
Advanced: How can researchers mitigate challenges in scaling up synthesis?
Methodological Answer:
- Process Chemistry: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for cyclization steps.
- Catalysis: Optimize Pd-catalyzed cross-coupling for introducing benzodioxin groups to improve yield (>80% target).
- Purification: Use flash chromatography with silica gel modified with triethylamine to minimize byproduct retention.
Case Study: Scalable routes for similar 1,2,4-oxadiazoles achieved kilogram-scale production via flow chemistry .
Advanced: What computational tools predict metabolic pathways or toxicity?
Methodological Answer:
- In Silico Tools: Use ADMET Predictor™ or SwissADME to estimate metabolic sites (e.g., amine oxidation) and toxicity risks (e.g., hERG inhibition).
- Docking Simulations: Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential drug-drug interactions.
- Validation: Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes).
Reference: Computational models validated for oxadiazole derivatives align with experimental metabolic data .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| LogP | 1.8 (predicted) | PubChem |
| Solubility (pH 7.4) | 0.5 mg/mL in PBS | Shake-flask |
| pKa (amine) | 8.2 ± 0.3 | Potentiometric titration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
